Leconotide

Beschreibung

Eigenschaften

IUPAC Name |

(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]acetyl]amino]propanoyl]amino]hexanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-[[(2R)-1-[[(2R)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[2-[[(2S,3R)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2R)-1-amino-1-oxo-3-sulfanylidenepropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylidenepropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylidenepropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C107H179N35O36S7/c1-51(2)33-64(129-91(163)62(20-11-15-30-111)127-100(172)71(44-147)135-103(175)73(47-181)137-93(165)60(18-9-13-28-109)124-85(157)53(5)121-77(150)36-117-87(159)58(17-8-12-27-108)126-99(171)70(43-146)134-92(164)61(19-10-14-29-110)125-86(158)57(112)45-179)95(167)128-63(26-32-185-7)94(166)130-65(34-55-22-24-56(149)25-23-55)96(168)131-66(35-81(154)155)97(169)138-76(50-184)104(176)140-75(49-183)102(174)133-67(40-143)88(160)118-37-79(152)123-69(42-145)98(170)139-74(48-182)101(173)132-68(41-144)89(161)119-39-80(153)141-83(54(6)148)106(178)142-82(52(3)4)105(177)120-38-78(151)122-59(21-16-31-116-107(114)115)90(162)136-72(46-180)84(113)156/h22-25,46,48-49,51-54,57-76,82-83,143-149,179,181,184H,8-21,26-45,47,50,108-112H2,1-7H3,(H2,113,156)(H,117,159)(H,118,160)(H,119,161)(H,120,177)(H,121,150)(H,122,151)(H,123,152)(H,124,157)(H,125,158)(H,126,171)(H,127,172)(H,128,167)(H,129,163)(H,130,166)(H,131,168)(H,132,173)(H,133,174)(H,134,164)(H,135,175)(H,136,162)(H,137,165)(H,138,169)(H,139,170)(H,140,176)(H,141,153)(H,142,178)(H,154,155)(H4,114,115,116)/t53-,54+,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,82-,83-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBMCYCKNGADUQP-CFIKXUEXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCSC)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(=O)O)C(=O)NC(CS)C(=O)NC(C=S)C(=O)NC(CO)C(=O)NCC(=O)NC(CO)C(=O)NC(C=S)C(=O)NC(CO)C(=O)NCC(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(C=S)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CS)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CS)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C=S)C(=O)N)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](C=S)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](C=S)NC(=O)[C@H](CS)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CS)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CS)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C107H179N35O36S7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30179455 | |

| Record name | Leconotide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30179455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

2756.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

247207-64-3 | |

| Record name | Leconotide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0247207643 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Leconotide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30179455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Discovery and Isolation of Leconotide from Conus catus

This guide provides a comprehensive, technically-focused narrative on the discovery and isolation of leconotide (ω-conotoxin CVID), a potent analgesic peptide derived from the venom of the marine cone snail, Conus catus.[1][2] It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the intricate process of identifying and characterizing novel bioactive compounds from natural sources.

Introduction: The Pharmacological Treasure Trove of Conus Venoms

The genus Conus, comprising over 800 species of predatory marine snails, represents a remarkable reservoir of bioactive peptides known as conotoxins.[3][4] These venoms are complex cocktails, with each species producing hundreds of unique peptides, offering a vast and largely untapped resource for neuropharmacological tools and drug discovery.[5][6][7] Conotoxins are typically small, cysteine-rich peptides that exhibit high potency and selectivity for a diverse range of ion channels, receptors, and transporters in the nervous systems of their prey and, consequentially, in humans.[8][9] This specificity makes them invaluable for dissecting the roles of specific ion channels in physiological and pathological processes.[7]

This compound, an ω-conotoxin, is a prime example of the therapeutic potential held within these venoms.[1] Originally isolated from Conus catus, it is a potent and selective blocker of N-type (CaV2.2) voltage-gated calcium channels.[1][10] These channels are pivotal in the transmission of pain signals, and their modulation presents a key strategy for the development of novel analgesics.[10] this compound's distinct pharmacological profile, including a potentially wider therapeutic window and the feasibility of intravenous administration compared to its predecessor ziconotide, underscores the importance of continued exploration of Conus venoms.[10][11]

Part 1: The Discovery Pathway - From Venom to Purified Peptide

The journey from the raw venom of Conus catus to the isolation of this compound is a meticulous process guided by bioassays. This bioassay-guided fractionation is a cornerstone of natural product discovery, ensuring that the purification process is focused on the components with the desired biological activity.[12][13][14]

The initial and critical step is the acquisition of venom from Conus catus specimens. This can be achieved by dissecting the venom duct from multiple snails, pooling the tissue, and extracting the peptides.[5][15]

Protocol 1: Venom Extraction

-

Specimen Collection: Specimens of Conus catus are collected, often with permission from relevant environmental and research ethics committees.[15]

-

Dissection: The venom ducts are carefully dissected from the snails.

-

Extraction: The pooled venom ducts are extracted with an acidic acetonitrile/water solution (e.g., 30% acetonitrile with 0.1% trifluoroacetic acid) to precipitate larger proteins and solubilize the smaller peptides.[2]

-

Centrifugation: The extract is centrifuged to remove cellular debris.

-

Lyophilization: The soluble supernatant containing the crude venom peptides is lyophilized (freeze-dried) and stored at -20°C for future use.[2]

Causality: The use of an acidified organic solvent like acetonitrile is crucial for selectively extracting the desired peptides while denaturing and precipitating larger, unwanted proteins. Lyophilization provides a stable, dry powder that preserves the integrity of the peptides for long-term storage.

With the crude venom extract in hand, the next phase involves a systematic separation of its numerous components, with each resulting fraction being tested for its ability to block N-type voltage-gated calcium channels. This iterative process of separation and testing ensures that only the fractions containing the active compound(s) are carried forward for further purification.[12][13]

Experimental Workflow for Bioassay-Guided Fractionation

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. era.dpi.qld.gov.au [era.dpi.qld.gov.au]

- 3. Venomics-Accelerated Cone Snail Venom Peptide Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cone snail - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Conus venom peptide pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Chemical Synthesis of α-Conotoxins and Structurally Modified Analogs with Enhanced Biological Stability | Springer Nature Experiments [experiments.springernature.com]

- 9. journals.physiology.org [journals.physiology.org]

- 10. benchchem.com [benchchem.com]

- 11. CNSB004 (this compound) causes antihyperalgesia without side effects when given intravenously: a comparison with ziconotide in a rat model of diabetic neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Isolation and structural identification of a new T1-conotoxin with unique disulfide connectivities derived from Conus bandanus - PMC [pmc.ncbi.nlm.nih.gov]

Leconotide (ω-Conotoxin CVID): A Technical Guide to its Sequence and Disulfide Bridge Architecture

Introduction

Leconotide, also known as ω-conotoxin CVID, is a peptide neurotoxin originally isolated from the venom of the marine cone snail, Conus catus.[1][2] As a member of the ω-conotoxin family, this compound exhibits high potency and selectivity as a blocker of N-type voltage-gated calcium channels (CaV2.2).[2] These channels are pivotal in the transmission of pain signals in the nervous system, making this compound a significant subject of research for the development of novel analgesic therapeutics.[2] A defining characteristic of this compound, and conotoxins in general, is its compact, three-dimensional structure, which is rigidly maintained by a network of disulfide bridges. This structural stability is crucial for its biological activity.

This technical guide provides a comprehensive overview of the primary amino acid sequence and the intricate disulfide bridge structure of this compound. It is intended for researchers, scientists, and professionals in drug development who are engaged in the study and application of peptide-based therapeutics. The following sections will delve into the molecular architecture of this compound, the experimental methodologies for its characterization, and the causal relationships between its structure and function.

Molecular Architecture of this compound

The biological function of this compound is intrinsically linked to its primary and tertiary structures. The specific arrangement of amino acids and the precise connectivity of its disulfide bridges dictate its three-dimensional fold, which is essential for its high-affinity binding to the CaV2.2 channel.

Primary Amino Acid Sequence

The primary structure of this compound is a single polypeptide chain composed of 27 amino acid residues. The sequence is rich in cysteine residues, which are fundamental to the formation of its stabilizing disulfide bonds. The amino acid sequence of this compound (ω-conotoxin CVID) is as follows:

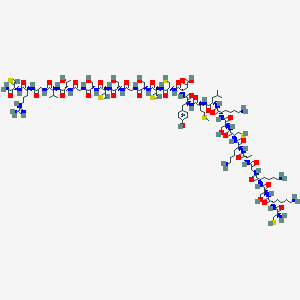

| Position | 1 | 2 | 3 | 4 | 5 | 6 | 7 | 8 | 9 | 10 | 11 | 12 | 13 | 14 | 15 | 16 | 17 | 18 | 19 | 20 | 21 | 22 | 23 | 24 | 25 | 26 | 27 |

| Amino Acid | C | K | S | K | G | A | K | C | S | K | L | M | Y | D | C | C | S | G | S | C | S | G | T | V | G | R | C |

Table 1: The primary amino acid sequence of this compound (ω-Conotoxin CVID).[3]

Disulfide Bridge Connectivity and the Cysteine Knot Motif

This compound contains three intramolecular disulfide bridges that form a characteristic "cysteine knot" motif. This structural motif imparts significant conformational rigidity to the peptide, which is a hallmark of many conotoxins. The specific pairing of the six cysteine residues in this compound is crucial for its correct folding and subsequent biological activity. The disulfide bond connectivity for this compound follows a C(1-4), C(2-5), C(3-6) pattern.[3] This means:

-

The first cysteine (Cys1) is bonded to the fourth cysteine (Cys16).

-

The second cysteine (Cys8) is bonded to the fifth cysteine (Cys20).

-

The third cysteine (Cys15) is bonded to the sixth cysteine (Cys27).

This specific arrangement of disulfide bonds defines the four loops of the peptide and is a key determinant of its three-dimensional structure and interaction with its target ion channel.[1][4]

A schematic representation of the disulfide bridge connectivity in this compound.

Experimental Determination of this compound's Structure

The elucidation of the primary sequence and disulfide bridge architecture of a conotoxin like this compound is a multi-step process that relies on a combination of classical protein chemistry techniques and modern analytical instrumentation. The following sections outline the key experimental workflows.

Workflow for Structural Characterization

An overview of the experimental workflow for the structural characterization of this compound.

Detailed Methodologies

1. Peptide Sequencing via Edman Degradation

Edman degradation is a cornerstone technique for determining the N-terminal amino acid sequence of peptides.[2][3] The process involves a stepwise removal and identification of amino acids from the N-terminus.

-

Principle: The method relies on the reaction of the N-terminal amino group with phenyl isothiocyanate (PITC) under basic conditions to form a phenylthiocarbamoyl (PTC) derivative. Subsequent treatment with anhydrous acid cleaves the N-terminal residue as a thiazolinone derivative, which is then converted to a more stable phenylthiohydantoin (PTH)-amino acid. This PTH-amino acid can be identified by chromatography. The cycle is then repeated on the shortened peptide.[3]

-

Protocol:

-

Reduction and Alkylation: Prior to sequencing, the disulfide bridges of this compound must be cleaved. This is typically achieved by reduction with an agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), followed by alkylation of the free sulfhydryl groups with iodoacetamide or 4-vinylpyridine to prevent re-oxidation.

-

Coupling: The purified, reduced, and alkylated peptide is reacted with PITC in a basic buffer (e.g., N-methylmorpholine) to label the N-terminal amino acid.

-

Cleavage: The PTC-peptide is treated with a strong, anhydrous acid, such as trifluoroacetic acid (TFA), to cleave the N-terminal residue as an anilinothiazolinone (ATZ)-amino acid.

-

Conversion and Identification: The ATZ-amino acid is extracted and converted to the more stable PTH-amino acid by treatment with aqueous acid. The PTH-amino acid is then identified by reversed-phase high-performance liquid chromatography (RP-HPLC) by comparing its retention time to that of known standards.

-

Repetitive Cycles: The remaining peptide is subjected to subsequent cycles of coupling, cleavage, and conversion to determine the sequence of the following amino acids. Automated sequencers can perform many cycles with high efficiency.[3]

-

2. Disulfide Bridge Mapping by Mass Spectrometry

Mass spectrometry (MS) is a powerful tool for determining the connectivity of disulfide bridges in proteins and peptides. The general strategy involves enzymatic digestion of the intact peptide under non-reducing conditions, followed by analysis of the resulting peptide fragments by MS.

-

Principle: When a peptide with intact disulfide bridges is digested with a protease (e.g., trypsin, chymotrypsin), the disulfide bonds hold the cysteine-containing fragments together. These linked fragments will have a unique mass that can be identified by MS. Subsequent fragmentation of this parent ion (MS/MS) will produce fragment ions from both peptide chains, allowing for the unambiguous identification of the linked cysteine residues.

-

Protocol:

-

Enzymatic Digestion (Non-reducing): A solution of purified, native this compound is incubated with a specific protease (e.g., trypsin) in a buffer that maintains the disulfide bonds (typically a neutral to slightly acidic pH). The choice of protease is critical to generate fragments of a suitable size for MS analysis.

-

LC-MS/MS Analysis: The digest mixture is separated by liquid chromatography (LC) and introduced into a mass spectrometer. The mass spectrometer is operated in a data-dependent acquisition mode, where it first measures the mass-to-charge ratio (m/z) of the intact peptide fragments (MS1 scan). It then selects the ions corresponding to the predicted masses of disulfide-linked peptides for fragmentation (MS2 or MS/MS scan).

-

Data Analysis: The MS/MS spectra are analyzed to identify the fragment ions from each of the linked peptides. Specialized software can automate this process by matching the observed fragment masses to theoretical fragmentation patterns of all possible disulfide-linked peptide pairs. The identification of fragment ions from both peptides in the same MS/MS spectrum confirms the disulfide linkage.

-

3. Three-Dimensional Structure Determination by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the primary method for determining the high-resolution three-dimensional structure of small peptides like conotoxins in solution.

-

Principle: NMR spectroscopy measures the magnetic properties of atomic nuclei. For peptides, two-dimensional (2D) NMR experiments, such as COSY, TOCSY, and NOESY, are used to establish through-bond and through-space correlations between protons. NOESY (Nuclear Overhauser Effect Spectroscopy) is particularly crucial as it identifies protons that are close in space (< 5 Å), providing distance restraints that are used to calculate the 3D structure.

-

Protocol:

-

Sample Preparation: A concentrated solution of highly purified this compound is prepared in a suitable solvent, typically a mixture of H₂O/D₂O or 100% D₂O.

-

NMR Data Acquisition: A series of 2D NMR experiments (COSY, TOCSY, NOESY) are performed on a high-field NMR spectrometer.

-

Resonance Assignment: The first step in analyzing the NMR data is to assign all the proton resonances to their specific amino acid residues in the peptide sequence. This is achieved by a combination of COSY and TOCSY spectra, which identify protons within the same amino acid spin system.

-

Distance Restraint Generation: The NOESY spectrum is analyzed to identify cross-peaks, which indicate close spatial proximity between protons. The intensity of these cross-peaks is proportional to the inverse sixth power of the distance between the protons, allowing for the generation of a set of distance restraints.

-

Structure Calculation and Refinement: The distance restraints, along with dihedral angle restraints derived from coupling constants, are used as input for computational algorithms (e.g., simulated annealing, distance geometry) to calculate a family of 3D structures that are consistent with the experimental data. This family of structures is then refined to produce a final, high-resolution model of the peptide in solution. The disulfide bridge connectivity can often be confirmed through the proximity of the cysteine residues in the calculated structure.

-

Conclusion

This compound (ω-conotoxin CVID) represents a compelling example of a highly structured peptide with significant therapeutic potential. Its rigid conformation, dictated by its primary amino acid sequence and the precise architecture of its three disulfide bridges, is fundamental to its potent and selective inhibition of N-type voltage-gated calcium channels. The experimental methodologies of Edman degradation, mass spectrometry, and NMR spectroscopy provide a robust framework for the complete structural elucidation of such complex peptides. A thorough understanding of the structure-function relationships of this compound and other conotoxins is essential for the rational design of new and improved analgesics and other neuropharmacological agents.

References

-

Amino acid sequence alignment of the -conotoxins CVID (from C. catus), MVIIA (C. magus), and GVIA (C. geographus ) and the analogues [K10R]CVID, [R10K]MVIIA, and [O10K]GVIA. Shown are the positions of the four loops and the disulfide connectivity that characterize -conotoxins. Position 10 residues are boxed. (URL: [Link])

-

Omega-conotoxin CVID - Conus catus (Cat cone) | UniProtKB | UniProt. (URL: [Link])

-

Single letter amino acid sequences of ω-conotoxin MVIIA, MVIIC, CVID and GVIA; disulfide bridges are indicated by solid lines, O = hydroxyproline. (URL: [Link])

-

ω-Conotoxins GVIA, MVIIA and CVID: SAR and Clinical Potential - MDPI. (URL: [Link])

-

ω-Conotoxins GVIA, MVIIA and CVID: SAR and Clinical Potential - PMC - PubMed Central. (URL: [Link])

-

(a) Diagram of the three-dimensional structure of ω-conotoxin CVID with... - ResearchGate. (URL: [Link])

-

Role of disulfide bridges in the folding, structure and biological activity of omega-conotoxin GVIA - PubMed. (URL: [Link])

-

Discovery, synthesis and development of structure-activity relationships of Conotoxins. (URL: [Link])

-

Genetic characteristics of common variable immunodeficiency patients with autoimmunity - PMC - PubMed Central. (URL: [Link])

-

Definition and Synthesis of the Essential Amino Acid Sequence for Experimental Allergic Encephalomyelitis in Lewis Rats - PubMed. (URL: [Link])

-

Common Variable Immunodeficiency - StatPearls - NCBI Bookshelf - NIH. (URL: [Link])

-

White blood cell - Wikipedia. (URL: [Link])

-

Structure Determination of the Three Disulfide Bond Isomers of Alpha-Conotoxin GI - PubMed. (URL: [Link])

-

4 Steps of Edman Degradation - Mtoz Biolabs. (URL: [Link])

-

NMR structure determination of a novel conotoxin, [Pro 7,13] alpha A-conotoxin PIVA - PubMed. (URL: [Link])

Sources

The Molecular & Cellular Mechanisms of ω-Conotoxin CVID: An In-depth Technical Guide

Introduction: Unraveling the Potency of a Marine Neurotoxin

From the venom of the piscivorous cone snail, Conus catus, emerges ω-conotoxin CVID, a potent and highly selective antagonist of N-type (CaV2.2) voltage-gated calcium channels.[1][2] This peptide neurotoxin has garnered significant interest within the scientific community, not only as a powerful tool for dissecting the intricacies of neuronal signaling but also as a potential therapeutic for chronic pain.[3][4] Unlike other ω-conotoxins such as MVIIA (Ziconotide), CVID exhibits a superior selectivity for N-type over P/Q-type calcium channels, a characteristic that suggests a potentially wider therapeutic window with fewer off-target effects.[3]

This in-depth technical guide provides a comprehensive exploration of the molecular and cellular mechanisms of ω-conotoxin CVID. We will delve into its molecular architecture, the precise nature of its interaction with the CaV2.2 channel, the downstream cellular consequences of this interaction, and the state-of-the-art methodologies employed to elucidate its function. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this remarkable peptide and its scientific applications.

I. Molecular Architecture and Structural Determinants of CVID Activity

ω-Conotoxin CVID is a 27-amino acid peptide characterized by a rigid and compact structure, a hallmark of the inhibitor cystine knot (ICK) motif.[5] This motif, formed by three disulfide bridges, imparts significant stability to the peptide, a crucial feature for its high-affinity interaction with its target ion channel.[6] The primary sequence of CVID, with its conserved cysteine residues, dictates the formation of this intricate three-dimensional fold.

The remarkable selectivity of CVID for N-type calcium channels is attributed to specific amino acid residues, particularly within the loop regions of the peptide. Structure-activity relationship studies have identified key residues in loop 2, including Lysine at position 10 (Lys10), Leucine at position 11 (Leu11), and Tyrosine at position 13 (Tyr13), as being critical for high-affinity binding to the CaV2.2 channel.[5][7] The substitution of Arginine at position 10 in the related ω-conotoxin MVIIA with Lysine in CVID is thought to contribute to its enhanced selectivity.[7]

II. The Target: N-Type (CaV2.2) Voltage-Gated Calcium Channels

N-type voltage-gated calcium channels (CaV2.2) are key players in neuronal function, particularly in the presynaptic terminals of neurons.[2][8] These channels are responsible for the influx of calcium ions (Ca²⁺) that triggers the release of neurotransmitters, thereby mediating synaptic transmission.[2][8] The CaV2.2 channel is a heteromultimeric protein complex composed of a pore-forming α1B subunit and auxiliary α2δ, β, and γ subunits. The α1B subunit forms the ion conduction pore and contains the voltage sensor and the binding site for ω-conotoxins.

III. Mechanism of Action: Pore Occlusion and Inhibition of Neurotransmitter Release

The primary mechanism of action of ω-conotoxin CVID is the physical blockage of the CaV2.2 channel pore.[2] By binding to a specific site on the extracellular side of the α1B subunit, CVID effectively occludes the channel, preventing the influx of Ca²⁺ into the presynaptic terminal upon membrane depolarization.[1][9] This blockade of calcium entry directly inhibits the fusion of synaptic vesicles with the presynaptic membrane, thereby halting the release of neurotransmitters such as glutamate, norepinephrine, and substance P into the synaptic cleft.[2][10]

The binding of CVID to the CaV2.2 channel is a high-affinity interaction, leading to a potent and, in some experimental conditions, nearly irreversible inhibition of channel function.[11] This potent blockade of neurotransmitter release underlies both its physiological effects and its therapeutic potential in conditions characterized by neuronal hyperexcitability, such as neuropathic pain.[12][13]

Caption: Signaling pathway of neurotransmitter release and its inhibition by ω-conotoxin CVID.

IV. Quantitative Analysis of CVID Activity

The potency of ω-conotoxin CVID is quantified through various experimental assays, with the half-maximal inhibitory concentration (IC50) being a key parameter. The IC50 value represents the concentration of the toxin required to inhibit 50% of the CaV2.2 channel activity. These values can vary depending on the experimental system and conditions.

| Assay Type | Cell/Tissue Preparation | Reported pIC50/IC50 | Reference |

| Whole-Cell Patch Clamp | Rat Dorsal Root Ganglion (DRG) Neurons | pIC50: 8.12 ± 0.05 | [11] |

| Inhibition of EPSPs | Rat Submandibular Ganglion | IC50: 32 nM | [14] |

| Radioligand Displacement | Rat Brain Membranes | - | [15] |

| Fluorescence Imaging | SH-SY5Y cells | IC50: ~10 nM | [8] |

V. Experimental Methodologies for Studying ω-Conotoxin CVID

A suite of sophisticated experimental techniques is employed to characterize the molecular and cellular effects of ω-conotoxin CVID. The following protocols provide a detailed, step-by-step guide for three core methodologies.

A. Whole-Cell Patch-Clamp Electrophysiology

This "gold standard" technique allows for the direct measurement of ion channel activity in single cells.

Objective: To measure the inhibitory effect of ω-conotoxin CVID on CaV2.2 channel currents.

Experimental Workflow:

Caption: Experimental workflow for whole-cell patch-clamp analysis of ω-conotoxin CVID.

Detailed Protocol:

-

Cell Culture: Culture HEK293 cells stably expressing the human CaV2.2 channel complex (α1B, α2δ, and β subunits) under standard conditions. Plate cells onto glass coverslips 24-48 hours before recording.

-

Solutions:

-

External (Bath) Solution (in mM): 140 TEA-Cl, 10 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, pH 7.4 with TEA-OH.

-

Internal (Pipette) Solution (in mM): 130 CsCl, 10 EGTA, 1 MgCl₂, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP, pH 7.2 with CsOH.

-

-

Recording:

-

Pull borosilicate glass pipettes to a resistance of 1-3 MΩ when filled with internal solution.

-

Place a coverslip with cells in the recording chamber and perfuse with external solution.

-

Approach a cell with the recording pipette and apply gentle suction to form a giga-ohm seal.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Hold the cell at a membrane potential of -80 mV.

-

Elicit Ca²⁺ currents by applying depolarizing voltage steps to +10 mV for 200 ms.

-

Record stable baseline currents.

-

Perfuse the recording chamber with the external solution containing ω-conotoxin CVID at various concentrations.

-

Record currents at steady-state inhibition for each concentration.

-

Attempt to wash out the toxin by perfusing with the control external solution.

-

-

Data Analysis:

-

Measure the peak inward current amplitude for each voltage step.

-

Calculate the percentage of inhibition for each CVID concentration relative to the baseline current.

-

Plot the percentage of inhibition against the logarithm of the CVID concentration and fit the data with a Hill equation to determine the IC50 value.

-

B. Fluorescence-Based Calcium Imaging

This high-throughput method allows for the measurement of changes in intracellular calcium concentration in a population of cells.[16][17]

Objective: To assess the inhibitory effect of ω-conotoxin CVID on depolarization-induced calcium influx.

Detailed Protocol:

-

Cell Preparation: Plate SH-SY5Y cells (which endogenously express N-type calcium channels) or HEK293 cells expressing CaV2.2 in a 96-well black-walled, clear-bottom plate.

-

Dye Loading:

-

Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-8 AM) and Pluronic F-127 in a physiological salt solution.

-

Remove the culture medium from the cells and add the dye-loading buffer.

-

Incubate the plate at 37°C for 30-60 minutes in the dark.

-

Wash the cells with the physiological salt solution to remove excess dye.

-

-

Compound Addition and Imaging:

-

Add various concentrations of ω-conotoxin CVID to the wells and incubate for a predetermined time.

-

Place the plate in a fluorescence microplate reader or a high-content imaging system.

-

Establish a baseline fluorescence reading.

-

Induce depolarization by adding a high concentration of KCl (e.g., 50 mM).

-

Record the change in fluorescence intensity over time.

-

-

Data Analysis:

-

Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after depolarization.

-

Normalize the data to the response in the absence of the toxin.

-

Plot the normalized response against the CVID concentration to determine the IC50.

-

C. Radioligand Displacement Assay

This technique is used to determine the binding affinity of a compound by measuring its ability to displace a radiolabeled ligand from its receptor.[18]

Objective: To determine the binding affinity (Ki) of ω-conotoxin CVID for the CaV2.2 channel.

Detailed Protocol:

-

Membrane Preparation:

-

Homogenize rat brain tissue in a sucrose buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed to pellet the membranes.

-

Resuspend the membrane pellet in a suitable assay buffer.

-

-

Binding Assay:

-

In a 96-well plate, add the membrane preparation, a fixed concentration of a radiolabeled ω-conotoxin (e.g., ¹²⁵I-GVIA), and varying concentrations of unlabeled ω-conotoxin CVID (the competitor).

-

To determine non-specific binding, include wells with a high concentration of an unlabeled ligand.

-

Incubate the plate to allow the binding to reach equilibrium.

-

-

Separation and Counting:

-

Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the free radioligand.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

-

Data Analysis:

-

Subtract the non-specific binding from the total binding to obtain the specific binding.

-

Plot the percentage of specific binding against the logarithm of the CVID concentration.

-

Fit the data to a one-site competition model to determine the IC50 value.

-

Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

VI. Cellular Consequences of CaV2.2 Blockade by ω-Conotoxin CVID

The inhibition of N-type calcium channels by ω-conotoxin CVID has profound effects on cellular function, primarily through the disruption of calcium-dependent signaling pathways.[8][10]

-

Inhibition of Neurotransmission: As previously detailed, the most immediate and significant consequence is the blockade of neurotransmitter release from presynaptic terminals. This has been observed in various neuronal populations, including those involved in pain signaling.[13]

-

Modulation of Gene Expression: Calcium is a ubiquitous second messenger that can influence gene expression through various transcription factors, such as CREB (cAMP response element-binding protein). By reducing calcium influx, CVID can indirectly modulate the expression of genes involved in neuronal plasticity and survival.

-

Neuroprotection: In pathological conditions such as ischemia, excessive calcium entry through N-type channels can contribute to neuronal cell death. By blocking these channels, ω-conotoxins have shown neuroprotective effects in preclinical models.[3]

VII. Conclusion and Future Directions

ω-Conotoxin CVID stands out as a highly selective and potent inhibitor of N-type voltage-gated calcium channels. Its unique molecular structure and precise mechanism of action make it an invaluable research tool for probing the roles of CaV2.2 channels in neuronal physiology and pathophysiology. The detailed experimental protocols provided in this guide offer a framework for researchers to investigate the intricate interactions of this toxin and its cellular consequences.

While the clinical development of CVID has faced challenges, its remarkable selectivity continues to inspire the design of novel analgesics with improved therapeutic profiles. Future research will likely focus on engineering smaller, more drug-like molecules that mimic the key binding determinants of CVID, with the goal of developing orally available and centrally-acting therapeutics for the management of chronic pain and other neurological disorders.

References

-

Schroeder, C. I., & Lewis, R. J. (2006). ω-Conotoxins GVIA, MVIIA and CVID: SAR and Clinical Potential. Marine Drugs, 4(3), 193-214. [Link]

-

Schroeder, C. I., & Lewis, R. J. (2006). ω-Conotoxins GVIA, MVIIA and CVID: SAR and Clinical Potential. Marine Drugs, 4(3), 193–214. [Link]

-

Adams, D. J., Smith, A. B., Schroeder, C. I., Yasuda, T., & Lewis, R. J. (2003). Omega-conotoxin CVID inhibits a pharmacologically distinct voltage-sensitive calcium channel associated with transmitter release from preganglionic nerve terminals. The Journal of biological chemistry, 278(6), 4057–4062. [Link]

-

Wyatt, R. M., et al. (2012). ω-Conotoxin GVIA Mimetics that Bind and Inhibit Neuronal Cav2.2 Ion Channels. Marine Drugs, 10(10), 2351-2368. [Link]

-

Berecki, G., et al. (2007). Omega-conotoxin CVIB differentially inhibits native and recombinant N- and P/Q-type calcium channels. European Journal of Neuroscience, 25(2), 435-444. [Link]

-

Zamponi, G. W., Striessnig, J., Koschak, A., & Dolphin, A. C. (2015). The Physiology, Pathology, and Pharmacology of Voltage-Gated Calcium Channels and Their Future Therapeutic Potential. Pharmacological Reviews, 67(4), 821–870. [Link]

-

Gholami, S., & Gholami, S. (2020). Whole Cell Patch Clamp Protocol. Bio-protocol, 10(19), e3779. [Link]

-

Springer Nature Experiments. Radioligand Binding Studies. [Link]

-

Schroeder, C. I., & Lewis, R. J. (2006). ω-Conotoxins GVIA, MVIIA and CVID: SAR and Clinical Potential. Marine Drugs, 4(3), 193-214. [Link]

-

Williams, J. A., Day, M., & Heavner, J. E. (2008). Ziconotide: an update on this novel, nonopioid intrathecal analgesic. Journal of pain and symptom management, 35(1), 86–100. [Link]

-

KEGG PATHWAY Database. Calcium signaling pathway. [Link]

-

Berecki, G., et al. (2014). Analgesic omega-Conotoxins CVIE and CVIF Selectively and Voltage-Dependently Block Recombinant and Native N-Type Calcium Channels. Molecular Pharmacology, 86(2), 163-176. [Link]

-

Allen, C. N., & Brown, D. A. (2020). Protocol for live-cell calcium imaging of human lung microvascular endothelial vessel-on-a-chip model. STAR protocols, 1(2), 100085. [Link]

-

Kang, K., et al. (2021). A novel ω-conotoxin Bu8 inhibiting N-type voltage-gated calcium channels displays potent analgesic activity. Acta Pharmaceutica Sinica B, 11(3), 735-748. [Link]

-

Adams, D. J., Smith, A. B., Schroeder, C. I., Yasuda, T., & Lewis, R. J. (2003). Omega-conotoxin CVID inhibits a pharmacologically distinct voltage-sensitive calcium channel associated with transmitter release from preganglionic nerve terminals. The Journal of biological chemistry, 278(6), 4057–4062. [Link]

-

Wyatt, R. M., et al. (2012). ω-Conotoxin GVIA Mimetics that Bind and Inhibit Neuronal Cav2.2 Ion Channels. Marine Drugs, 10(10), 2351-2368. [Link]

-

Higley, M. J. (2014). Deciphering the Calcium Code: A Review of Calcium Activity Analysis Methods Employed to Identify Meaningful Activity in Early Neural Development. Brain sciences, 4(2), 346–369. [Link]

-

Atlasi, M. A., et al. (2013). Simultaneous paired recordings and calcium imaging in ω-conotoxin GVIA-treated fish. eLife, 2, e01206. [Link]

-

Wappl, E., et al. (2002). omega-conotoxin GVIA alters gating charge movement of N-type (CaV2.2) calcium channels. The Journal of general physiology, 120(5), 627–640. [Link]

-

Acedo, J. Z. (2019). A simplified protocol of the whole-cell patch clamp technique, for use in neuronal cultures. [Link]

-

Hama, T., & Takahashi, M. (1995). Characteristics of specific 125I-omega-conotoxin GVIA binding and 125I-omega-conotoxin GVIA labeling using bifunctional crosslinkers in crude membranes from chick whole brain. The Journal of biological chemistry, 270(4), 1661–1667. [Link]

-

Khan, A. A. (2024, February 21). Calcium channel blockers. Mechanisms of action and therapeutic uses of calcium antagonists. YouTube. [Link]

-

Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. [Link]

-

Hama, T., & Takahashi, M. (1994). Characteristics of specific 125I-omega-conotoxin GVIA binding in rat whole brain. Neuroscience letters, 182(2), 271–274. [Link]

-

Nanclares, C., et al. (2023). CALCIUM IMAGING PROTOCOL. protocols.io. [Link]

-

Springer Nature Experiments. Calcium Imaging Protocols and Methods. [Link]

-

Toussaint, A., & Richards, J. R. (2023). Biochemistry, Calcium Channels. In StatPearls. StatPearls Publishing. [Link]

-

Adams, D. J., Smith, A. B., Schroeder, C. I., Yasuda, T., & Lewis, R. J. (2003). Effect of -conotoxin CVID on nerve-evoked EPSPs and spontaneous EPSPs in the rat submandibular ganglion. The Journal of biological chemistry, 278(6), 4057–4062. [Link]

Sources

- 1. Complex structures between the N-type calcium channel (CaV2.2) and ω-conotoxin GVIA predicted via molecular dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. researchgate.net [researchgate.net]

- 4. Ca2+ Signaling - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. A novel ω-conotoxin Bu8 inhibiting N-type voltage-gated calcium channels displays potent analgesic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Omega-conotoxin CVID inhibits a pharmacologically distinct voltage-sensitive calcium channel associated with transmitter release from preganglionic nerve terminals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Biochemistry, Calcium Channels - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. omega-conotoxin GVIA alters gating charge movement of N-type (CaV2.2) calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. Omega-conotoxin CVIB differentially inhibits native and recombinant N- and P/Q-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Venom Peptides as a Rich Source of Cav2.2 Channel Blockers - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Whole Cell Patch Clamp Protocol [protocols.io]

- 16. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 17. ω-Conotoxin GVIA Mimetics that Bind and Inhibit Neuronal Cav2.2 Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Characteristics of specific 125I-omega-conotoxin GVIA binding and 125I-omega-conotoxin GVIA labeling using bifunctional crosslinkers in crude membranes from chick whole brain - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Profile of Synthetic Leconotide: A Technical Guide for Researchers

Abstract

Leconotide, a synthetic peptide identical to ω-conotoxin CVID, represents a significant case study in the development of conotoxin-based therapeutics. As a highly selective and potent blocker of N-type voltage-gated calcium channels (CaV2.2), it held considerable promise as a novel analgesic. This technical guide provides an in-depth exploration of the pharmacological profile of synthetic this compound, from its molecular mechanism of action to its preclinical evaluation and eventual clinical outcome. By examining the causality behind experimental choices and presenting a comprehensive overview of its properties, this document serves as a valuable resource for researchers, scientists, and drug development professionals in the fields of neuroscience and pain therapeutics.

Introduction: The Promise of a Marine-Derived Analgesic

This compound (also known by the development codes CNSB004 and AM336) is the synthetic equivalent of ω-conotoxin CVID, a 27-amino acid peptide originally isolated from the venom of the marine cone snail Conus catus.[1][2] Conotoxins have emerged as a rich source of neuropharmacological tools and potential therapeutics due to their remarkable potency and specificity for various ion channels. This compound, in particular, garnered significant interest for its potential to treat severe chronic pain, a condition with a pressing need for novel, non-opioid analgesics.[3]

This guide will dissect the pharmacological characteristics that positioned this compound as a promising drug candidate, offering a detailed examination of its mechanism of action, receptor binding and selectivity, in vitro and in vivo functional data, and a critical analysis of its clinical development.

Molecular Pharmacology: A Precise Targeting Mechanism

The therapeutic action of this compound is rooted in its highly specific interaction with N-type voltage-gated calcium channels (CaV2.2).[2] These channels are predominantly located on presynaptic nerve terminals and play a crucial role in the influx of calcium ions that triggers the release of neurotransmitters, including those involved in the transmission of pain signals such as glutamate, CGRP, and Substance P.[2] By physically occluding the channel pore, this compound effectively inhibits this calcium influx, thereby dampening the propagation of nociceptive signals.[2][4]

Binding Affinity and Kinetics

Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for its receptor. In studies using recombinant rat brain N-type calcium channels (peripheral splice variant α1B-b) expressed in Xenopus oocytes, synthetic this compound (ω-conotoxin CVID) demonstrated a high binding affinity with a dissociation constant (Kd) of 0.58 ± 0.11 nM .[1]

It is crucial to note that the affinity of this compound can be significantly influenced by the presence of auxiliary calcium channel subunits. The co-expression of the α2δ subunit, which is often upregulated in chronic pain states, has been shown to dramatically reduce the apparent affinity of ω-conotoxins for the N-type channel.[1] This highlights the importance of considering the specific molecular composition of the target channel in different physiological and pathophysiological contexts.

Selectivity Profile: A Key Advantage

A defining feature of this compound is its remarkable selectivity for N-type (CaV2.2) over other voltage-gated calcium channel subtypes, particularly the closely related P/Q-type (CaV2.1) channels.[2] This high degree of selectivity is a critical determinant of its pharmacological profile and was a key differentiator from other conotoxins. Inhibition of P/Q-type channels, which are prevalent at the neuromuscular junction, can lead to undesirable side effects.

Furthermore, preclinical evidence suggests that this compound exhibits greater selectivity for CaV2.2 channels on sensory neurons compared to those on sympathetic neurons. This is attributed to differences in the subunit composition of the channels in these respective neuronal populations and is thought to underlie this compound's more favorable side-effect profile compared to Ziconotide, particularly concerning autonomic dysfunction like orthostatic hypotension.

The following table summarizes the known selectivity profile of this compound:

| Channel Subtype | Interaction | Quantitative Data (if available) | Significance |

| N-type (CaV2.2) | Potent Blocker | Kd = 0.58 nM [1] | Primary therapeutic target for analgesia. |

| P/Q-type (CaV2.1) | Weak Blocker | Highly selective for N-type over P/Q-type.[2] | Reduced risk of neuromuscular side effects. |

| L-type (CaV1.x) | No significant interaction | No reported significant blockade. | Avoidance of cardiovascular side effects associated with L-type channel blockade. |

| T-type (CaV3.x) | No significant interaction | No reported significant blockade. | Specificity for high-voltage activated channels involved in neurotransmitter release. |

In Vitro and In Vivo Pharmacological Characterization

The functional consequences of this compound's interaction with N-type calcium channels have been extensively studied in both cellular and animal models. These studies provided the foundational evidence for its potential as an analgesic.

In Vitro Functional Assays: Demonstrating Channel Blockade

Electrophysiological techniques, such as whole-cell patch-clamp, are instrumental in characterizing the functional effects of ion channel modulators. In these experiments, this compound has been shown to potently inhibit the depolarization-activated barium currents (used as a surrogate for calcium) through recombinant N-type calcium channels expressed in heterologous systems like Xenopus oocytes.[5]

The following diagram illustrates a typical experimental workflow for assessing the inhibitory activity of this compound using whole-cell patch-clamp electrophysiology.

Sources

- 1. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 2. mdpi.com [mdpi.com]

- 3. ω-Conotoxins GVIA, MVIIA and CVID: SAR and Clinical Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CNSB004 (this compound) Causes Antihyperalgesia Without Side Effects When Given Intravenously: A Comparison with Ziconotid… [ouci.dntb.gov.ua]

- 5. Omega-conotoxin CVID inhibits a pharmacologically distinct voltage-sensitive calcium channel associated with transmitter release from preganglionic nerve terminals - PubMed [pubmed.ncbi.nlm.nih.gov]

Leconotide: A Precision Tool for the Modulation of Neurotransmitter Release

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Leconotide, a synthetic peptide derived from the venom of the cone snail Conus catus, represents a significant advancement in the selective modulation of neurotransmitter release.[1] This technical guide provides a comprehensive overview of this compound's core mechanism of action, focusing on its role as a potent and selective blocker of N-type (Cav2.2) voltage-gated calcium channels.[1][2] We will explore the molecular interactions that govern its inhibitory effects, the downstream consequences for synaptic transmission, and the experimental methodologies used to characterize its activity. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's therapeutic potential, particularly in the context of analgesia.

Introduction: The Rise of Conotoxins in Neuroscience

The venoms of marine cone snails are complex cocktails of neuroactive peptides, known as conotoxins, which have evolved to rapidly paralyze prey.[3][4] These peptides are remarkable for their high potency and specificity for various ion channels, receptors, and transporters in the nervous system.[5] This inherent selectivity makes them invaluable tools for dissecting the intricate processes of neural signaling and has spurred the development of novel therapeutics.[3][6]

This compound (also known as ω-conotoxin CVID) is a synthetic ω-conotoxin that has emerged as a promising analgesic agent.[2] Unlike its predecessor, Ziconotide (a synthetic version of ω-conotoxin MVIIA), this compound exhibits a more favorable safety profile, allowing for intravenous administration and potentially wider clinical applications.[2][7][8]

The Core Mechanism: Targeting the N-type Calcium Channel

The primary molecular target of this compound is the N-type (Cav2.2) voltage-gated calcium channel.[1][2] These channels are predominantly located on the presynaptic terminals of neurons and play a pivotal role in the initiation of neurotransmitter release.[1]

The Critical Role of Cav2.2 in Synaptic Transmission

Neurotransmitter release is a tightly regulated process initiated by the arrival of an action potential at the presynaptic terminal. This depolarization triggers the opening of voltage-gated calcium channels, leading to a rapid influx of calcium ions (Ca²⁺) into the cell.[9] The subsequent increase in intracellular Ca²⁺ concentration acts as a critical second messenger, activating a cascade of protein interactions that culminate in the fusion of synaptic vesicles with the presynaptic membrane and the release of their neurotransmitter contents into the synaptic cleft.[9][10]

This compound's High-Affinity Blockade of Cav2.2

This compound exerts its modulatory effect by binding with high affinity and selectivity to the α1B subunit of the N-type calcium channel.[1][2] This binding event physically occludes the channel pore, preventing the influx of Ca²⁺ in response to membrane depolarization. By effectively uncoupling neuronal excitation from neurotransmitter release, this compound potently inhibits synaptic transmission in neuronal pathways where N-type channels are the dominant source of calcium for vesicle fusion.

The following diagram illustrates the signaling pathway at the presynaptic terminal and the point of intervention by this compound.

Experimental Characterization of this compound's Activity

The precise mechanism and efficacy of this compound are elucidated through a combination of in vitro and in vivo experimental paradigms.

In Vitro Assays for Quantifying Neurotransmitter Release

A fundamental approach to characterizing this compound's function is to directly measure its effect on the release of specific neurotransmitters from isolated neuronal preparations.

Experimental Protocol: Potassium-Evoked Neurotransmitter Release Assay

-

Preparation of Synaptosomes:

-

Isolate brain tissue from a suitable animal model (e.g., rat cortex or hippocampus).

-

Homogenize the tissue in an ice-cold isotonic sucrose buffer.

-

Perform differential centrifugation to pellet and purify the synaptosome fraction, which contains resealed presynaptic nerve terminals.

-

-

Loading with Radiolabeled Neurotransmitter:

-

Incubate the synaptosomes with a radiolabeled neurotransmitter (e.g., ³H-norepinephrine or ³H-glutamate) to allow for uptake into synaptic vesicles.

-

-

Superfusion and Depolarization:

-

Transfer the loaded synaptosomes to a superfusion chamber.

-

Continuously perfuse with a physiological buffer.

-

Induce neurotransmitter release by switching to a high-potassium buffer, which causes membrane depolarization.

-

-

Application of this compound:

-

Introduce varying concentrations of this compound into the perfusion buffer prior to and during the high-potassium stimulation.

-

-

Quantification of Release:

-

Collect the superfusate in fractions.

-

Measure the radioactivity in each fraction using liquid scintillation counting to quantify the amount of released neurotransmitter.

-

Calculate the inhibitory concentration (IC₅₀) of this compound.

-

Causality Behind Experimental Choices:

-

Synaptosomes: This preparation provides a high concentration of functional presynaptic terminals, isolating the process of neurotransmitter release from other complex neural circuitry.

-

High-Potassium Stimulation: This method provides a reliable and reproducible way to depolarize the presynaptic membrane and open voltage-gated calcium channels, mimicking the effect of an action potential.

-

Radiolabeling: The use of radiolabeled neurotransmitters offers a highly sensitive and quantitative method for measuring their release.

Electrophysiological Recordings

Patch-clamp electrophysiology on cultured neurons allows for the direct measurement of calcium currents through N-type channels and the effect of this compound on these currents.

Experimental Protocol: Whole-Cell Patch-Clamp Recording

-

Cell Culture:

-

Culture primary neurons (e.g., dorsal root ganglion neurons, which have a high density of N-type channels) on glass coverslips.

-

-

Recording Setup:

-

Mount the coverslip on the stage of an inverted microscope equipped with micromanipulators.

-

Use a glass micropipette filled with an internal solution to form a high-resistance seal with the cell membrane (a "gigaseal").

-

Rupture the patch of membrane under the pipette to achieve the whole-cell configuration, allowing for control of the intracellular environment and measurement of whole-cell currents.

-

-

Isolation of Calcium Currents:

-

Use a bath solution containing blockers of sodium and potassium channels (e.g., tetrodotoxin and tetraethylammonium) to isolate calcium currents.

-

-

Voltage Protocol and this compound Application:

-

Apply a series of depolarizing voltage steps to activate the voltage-gated calcium channels and record the resulting inward calcium currents.

-

Perfuse the bath with a solution containing this compound and repeat the voltage protocol to measure the extent of channel block.

-

Workflow Diagram:

Therapeutic Implications and Comparative Efficacy

The selective blockade of N-type calcium channels by this compound has significant therapeutic implications, particularly in the management of chronic pain. N-type channels are critical for the transmission of nociceptive signals in the spinal cord. By inhibiting the release of pro-nociceptive neurotransmitters such as glutamate and substance P, this compound can effectively dampen pain signaling.

Numerous preclinical studies have demonstrated the analgesic efficacy of this compound in models of neuropathic and cancer-related pain.[1][7][11] A key advantage of this compound over Ziconotide is its reduced toxicity, which permits intravenous administration.[2][7][12] This contrasts with Ziconotide, which requires intrathecal delivery due to its narrow therapeutic window and potential for serious side effects.[8][11]

Table 1: Comparative Profile of this compound and Ziconotide

| Feature | This compound (ω-conotoxin CVID) | Ziconotide (ω-conotoxin MVIIA) |

| Primary Target | N-type (Cav2.2) Calcium Channel | N-type (Cav2.2) Calcium Channel |

| Selectivity | High for Cav2.2 over Cav2.1 | High for Cav2.2 |

| Route of Administration | Intravenous[2][7] | Intrathecal[8][11] |

| Toxicity Profile | Significantly less toxic[2][12] | Higher toxicity, narrow therapeutic window[8] |

| Clinical Application | Investigational for chronic pain | Approved for severe chronic pain |

Studies in rat models have shown that this compound can produce significant antihyperalgesic effects without the side effects observed with Ziconotide at equieffective doses.[7] Furthermore, this compound exhibits synergistic analgesia when co-administered with opioids like morphine, potentially allowing for enhanced pain relief with reduced opioid dosage.[1][11][12]

Conclusion and Future Directions

This compound's precise targeting of N-type voltage-gated calcium channels makes it a powerful modulator of neurotransmitter release. Its ability to selectively inhibit nociceptive signaling, coupled with a favorable safety profile compared to earlier conotoxins, positions it as a promising candidate for the development of novel non-opioid analgesics. Future research will likely focus on further clinical trials to establish its efficacy and safety in human populations and to explore its potential in other neurological disorders characterized by aberrant neurotransmitter release.

References

-

This compound - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]

-

Synthetic α-Conotoxin Mutants as Probes for Studying Nicotinic Acetylcholine Receptors and in the Development of Novel Drug Leads. (2018). MDPI. Retrieved January 12, 2026, from [Link]

-

CNSB004 (this compound) causes antihyperalgesia without side effects when given intravenously: a comparison with ziconotide in a rat model of diabetic neuropathic pain. (2010). PubMed. Retrieved January 12, 2026, from [Link]

-

N-type Calcium Channel Blocker for Pain Treatment. (2010). Pain Medicine, 11(2), 153. Retrieved January 12, 2026, from [Link]

-

Discovery, synthesis and development of structure-activity relationships of Conotoxins. (2021). Royal Society of Chemistry. Retrieved January 12, 2026, from [Link]

-

Intravenous Injection of this compound, an Omega Conotoxin: Synergistic Antihyperalgesic Effects with Morphine in a Rat Model of Bone Cancer Pain. (2011). Pain Medicine, 12(6), 923-41. Retrieved January 12, 2026, from [Link]

-

CNSB004 (this compound) Causes Antihyperalgesia Without Side Effects When Given Intravenously: A Comparison with Ziconotide in a Rat Model of Diabetic Neuropathic Pain. (n.d.). OUCI. Retrieved January 12, 2026, from [Link]

-

Synthesis and Biological Activity of Novel α-Conotoxins Derived from Endemic Polynesian Cone Snails. (2022). PubMed Central. Retrieved January 12, 2026, from [Link]

-

Historical Perspective of the Characterization of Conotoxins Targeting Voltage-Gated Sodium Channels. (2021). MDPI. Retrieved January 12, 2026, from [Link]

-

Conotoxin - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]

-

Intravenous Injection of this compound, an Omega Conotoxin: Synergistic Antihyperalgesic Effects With Morphine in a Rat Model of Bone Cancer Pain. (2011). PubMed. Retrieved January 12, 2026, from [Link]

-

Pain Therapeutics from Cone Snail Venoms: From Ziconotide to Novel Non-Opioid Pathways. (2018). PubMed Central. Retrieved January 12, 2026, from [Link]

-

The Omega Conopeptide toxin, this compound, given intravenously increases morphine antinociception in rat prostate bone cancer pain. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Mechanisms of Neurotransmitter Release. (n.d.). Neuroscience Online. Retrieved January 12, 2026, from [Link]

-

Mechanism of neurotransmitter release. (2017). YouTube. Retrieved January 12, 2026, from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. Discovery, synthesis and development of structure-activity relationships of Conotoxins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Biological Activity of Novel α-Conotoxins Derived from Endemic Polynesian Cone Snails - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Historical Perspective of the Characterization of Conotoxins Targeting Voltage-Gated Sodium Channels [mdpi.com]

- 7. CNSB004 (this compound) causes antihyperalgesia without side effects when given intravenously: a comparison with ziconotide in a rat model of diabetic neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Mechanisms of Neurotransmitter Release (Section 1, Chapter 5) Neuroscience Online: An Electronic Textbook for the Neurosciences | Department of Neurobiology and Anatomy - The University of Texas Medical School at Houston [nba.uth.tmc.edu]

- 10. m.youtube.com [m.youtube.com]

- 11. academic.oup.com [academic.oup.com]

- 12. Intravenous injection of this compound, an omega conotoxin: synergistic antihyperalgesic effects with morphine in a rat model of bone cancer pain - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Therapeutic Potential of Leconotide: A Technical Guide for Drug Development Professionals

Introduction: A New Wave in Analgesia

Leconotide (also known as ω-conotoxin CVID or AM336) is a synthetic peptide originally isolated from the venom of the marine cone snail, Conus catus. It has emerged as a significant subject of investigation for the treatment of chronic pain. As a member of the ω-conotoxin family, this compound is a highly selective blocker of N-type voltage-gated calcium channels (Cav2.2).[1][2] This mechanism of action places it at the forefront of non-opioid analgesic development, offering a targeted approach to pain management. Notably, this compound exhibits a more favorable toxicity profile compared to its predecessor, Ziconotide, allowing for intravenous administration and potentially broader clinical applications.[3][4] This guide provides an in-depth technical overview of this compound, from its molecular mechanism of action to preclinical evidence and key experimental protocols, designed for researchers, scientists, and drug development professionals.

Mechanism of Action: Precision Targeting of Nociceptive Signaling

The primary therapeutic action of this compound stems from its potent and selective blockade of N-type (Cav2.2) voltage-gated calcium channels.[1][2] These channels are densely expressed on the presynaptic terminals of nociceptive neurons in the dorsal horn of the spinal cord.[5] They play a pivotal role in the transmission of pain signals by regulating the influx of calcium ions, which is a critical step for the release of pronociceptive neurotransmitters such as glutamate and Substance P.[6][7][8]

By binding to and inhibiting Cav2.2 channels, this compound effectively reduces the release of these neurotransmitters, thereby dampening the propagation of pain signals to the central nervous system.[6][7][8] This targeted modulation of nociceptive signaling at the spinal level is a key advantage, as it avoids the widespread central nervous system effects associated with many traditional analgesics.

The activity of Cav2.2 channels is also intricately modulated by G-protein coupled receptors (GPCRs).[3][9][10][11] Activation of certain GPCRs, such as opioid receptors, can lead to the dissociation of Gβγ subunits, which then directly interact with the Cav2.2 channel to inhibit its function.[3][9][11] This convergence of signaling pathways highlights the complex regulation of nociception and presents opportunities for synergistic therapeutic strategies.

Caption: Experimental workflow for the Chronic Constriction Injury (CCI) model.

In Vitro Assay: Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel currents and is the gold standard for characterizing the inhibitory effects of compounds like this compound on Cav2.2 channels.

Step-by-Step Methodology:

-

Cell Preparation: Culture cells expressing the target ion channel (e.g., HEK293 cells stably expressing human Cav2.2) on coverslips.

-

Pipette Preparation: Pull borosilicate glass micropipettes to a resistance of 3-7 MΩ when filled with the appropriate intracellular solution.

-

Recording Setup: Place the coverslip in a recording chamber on the stage of an inverted microscope and perfuse with an external solution.

-

Seal Formation: Approach a cell with the micropipette and apply gentle suction to form a high-resistance "gigaohm" seal between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch, establishing electrical and diffusional access to the cell's interior.

-

Data Acquisition: In voltage-clamp mode, hold the cell at a negative potential (e.g., -80 mV) and apply depolarizing voltage steps to elicit Cav2.2 currents. Record baseline currents and then apply this compound at various concentrations to determine its inhibitory effect and calculate the IC50 value.

In Vitro Assay: Radioligand Binding Assay

This assay is used to determine the binding affinity (Kd) and density of binding sites (Bmax) of a compound for its target receptor.

Step-by-Step Methodology:

-

Membrane Preparation: Homogenize tissue or cells expressing the target receptor (e.g., rat brain tissue) in a cold buffer and centrifuge to isolate the membrane fraction.

-

Assay Setup: In a 96-well plate, add the membrane preparation, a radiolabeled ligand that binds to the target (e.g., [125I]ω-conotoxin GVIA for Cav2.2), and varying concentrations of the unlabeled test compound (this compound).

-

Incubation: Incubate the plate to allow the binding to reach equilibrium.

-

Separation: Rapidly filter the contents of each well through a glass fiber filter to separate the bound radioligand from the unbound.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the data to generate a competition binding curve and calculate the IC50 of the test compound. The Kd and Bmax can be determined from saturation binding experiments using increasing concentrations of the radioligand.

Future Directions and Clinical Perspective

While preclinical studies have shown promising results for this compound, its clinical development has faced challenges. A Phase I clinical trial of AM336 was conducted, but further development appears to have been discontinued. [9]Despite this, the exploration of this compound and other ω-conotoxins continues to provide valuable insights into the role of N-type calcium channels in pain and informs the development of next-generation analgesics with improved therapeutic windows.

The high selectivity of this compound for Cav2.2 remains a key asset, and further research may focus on optimizing its pharmacokinetic properties and exploring alternative delivery methods to enhance its therapeutic potential. The synergistic effects observed with other analgesics also suggest that combination therapies could be a promising avenue for future clinical investigation.

References

- Dolphin, A. C. (2012). Regulation of Cav2 calcium channels by G protein coupled receptors. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1828(7), 1541–1549.

- Kolosov, A., Goodchild, C. S., & Cooke, I. (2010). CNSB004 (this compound) causes antihyperalgesia without side effects when given intravenously: a comparison with ziconotide in a rat model of diabetic neuropathic pain. Pain Medicine, 11(2), 262–273.

- Kolosov, A., Aurini, L., Williams, E. D., Cooke, I., & Goodchild, C. S. (2011). Intravenous Injection of this compound, an Omega Conotoxin: Synergistic Antihyperalgesic Effects With Morphine in a Rat Model of Bone Cancer Pain. Pain Medicine, 12(6), 923–941.

- Wikipedia. (2023). This compound.

- Zamponi, G. W., & Currie, K. P. M. (2013). G protein modulation of CaV2 voltage-gated calcium channels. Channels, 7(6), 469–476.

- Currie, K. P. (2010). G protein modulation of CaV2 voltage-gated calcium channels. Channels, 4(6), 497–509.

- Charles River Laboratories. (n.d.). Chronic Constriction Injury (CCI) Model.

- Vos, B. P., MacIver, M. B., & Yaksh, T. L. (2015). Chronic Constriction Injury of the Rat's Infraorbital Nerve (IoN-CCI) to Study Trigeminal Neuropathic Pain. Journal of Visualized Experiments, (103).

- Koplovitch, M., Minert, A., & Devor, M. (2012). Chronic constriction of the sciatic nerve and pain hypersensitivity testing in rats. Journal of Visualized Experiments, (61).

- Charles River Laboratories. (n.d.). Chronic Constriction Injury (CCI)

- Kolosov, A., Goodchild, C. S., & Cooke, I. (2010). CNSB004 (this compound) causes antihyperalgesia without side effects when given intravenously: a comparison with ziconotide in a rat model of diabetic neuropathic pain. Pain Medicine, 11(2), 262–273.

- Kolosov, A., Aurini, L., Williams, E. D., Cooke, I., & Goodchild, C. S. (2011). Intravenous Injection of this compound, an Omega Conotoxin: Synergistic Antihyperalgesic Effects With Morphine in a Rat Model of Bone Cancer Pain. Pain Medicine, 12(6), 923–941.

- OUCI. (n.d.). CNSB004 (this compound)

- Axol Bioscience. (n.d.).

- Smith, M. T., Cabot, P. J., Ross, F. B., Robertson, A. D., & Lewis, R. J. (2002). The novel N-type calcium channel blocker, AM336, produces potent dose-dependent antinociception after intrathecal dosing in rats and inhibits substance P release in rat spinal cord slices. Pain, 96(1-2), 119–127.

- ResearchGate. (n.d.).

- de Souza, A. H., & Lewis, R. J. (2017). Venom Peptides as a Rich Source of Cav2.2 Channel Blockers. Toxins, 9(10), 322.

- Wikipedia. (2023). This compound.

- Axol Bioscience. (n.d.).

- Creative Bioarray. (n.d.).

- Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.

- Schroeder, C. I., Do, H. X., & Lewis, R. J. (2006). ω-Conotoxins GVIA, MVIIA and CVID: SAR and Clinical Potential. Marine drugs, 4(3), 135–145.

- Schroeder, C. I., Nielsen, K. J., & Lewis, R. J. (2006). ω-Conotoxins GVIA, MVIIA and CVID: SAR and Clinical Potential. Marine drugs, 4(3), 135–145.

- ResearchGate. (n.d.). 125I-GVIA Radioligand Binding and Functional calcium imaging assays....

- McGivern, J. G. (2007). Ziconotide: a review of its pharmacology and use in the treatment of pain.

- Wermeling, D., Drass, M., & Ellis, D. (2003). Pharmacokinetics and pharmacodynamics of intrathecal ziconotide in chronic pain patients. Journal of clinical pharmacology, 43(6), 624–636.

- Semantic Scholar. (n.d.). Whole-cell patch-clamp recordings of Ca2+ currents from isolated neonatal mouse dorsal root ganglion (DRG) neurons..

- Wikipedia. (2023). Substance P.

- van den Pol, A. N. (2012).

- Reynolds, I. J., Wagner, J. A., Snyder, S. H., Thayer, S. A., Olivera, B. M., & Miller, R. J. (1986). Brain voltage-sensitive calcium channel subtypes differentiated by omega-conotoxin fraction GVIA.

- Cai, W., & Chen, Y. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1–10.

- Smith, M. T., Cabot, P. J., Ross, F. B., Robertson, A. D., & Lewis, R. J. (2002). The novel N-type calcium channel blocker, AM336, produces potent dose-dependent antinociception after intrathecal dosing in rats and inhibits substance P release in rat spinal cord slices. Pain, 96(1-2), 119–127.

- Gao, L., & Smith, M. T. (2021). Structure of human Cav2.2 channel blocked by the pain killer ziconotide.

- Khanna, R., Li, Q., & Moutal, A. (2023). A peptidomimetic modulator of the CaV2.2 N-type calcium channel for chronic pain. Proceedings of the National Academy of Sciences, 120(47), e2309531120.

- Striessnig, J., Ortner, N. J., & Pinggera, A. (2015). Pharmacology of L-type Calcium Channels: Novel Drugs for Old Targets?. Current molecular pharmacology, 8(2), 110–122.

- researchmap. (n.d.). Proportions of Ca2+ Channel Subtypes in Chick or Rat P2 Fraction and NG108-15 Cells Using Various Ca2+ Blockers.

- Wisedchaisri, G., & Gamal El-Din, T. M. (2007). omega-conotoxin GVIA alters gating charge movement of N-type (CaV2.2) calcium channels. The Journal of general physiology, 130(5), 455–468.

- Patel, J. H., & Dickenson, A. H. (2023). Substance P's Impact on Chronic Pain and Psychiatric Conditions—A Narrative Review. International Journal of Molecular Sciences, 24(13), 10839.

- Adams, D. J., & Berecki, G. (2013). Mechanisms of conotoxin inhibition of N-type (Ca(v)2.2) calcium channels. Biochimica et biophysica acta, 1828(7), 1619–1628.

- Quartaroli, M., & Reggiani, A. (2002). Gabapentin inhibits the substance P-facilitated K(+)-evoked release of [(3)H]glutamate from rat caudial trigeminal nucleus slices. Neuroscience letters, 332(2), 103–106.

- Chen, Y. C., & Chen, Y. H. (2019). Ion Channels Involved in Substance P-Mediated Nociception and Antinociception. International journal of molecular sciences, 20(7), 1599.

- Callaghan, B., & Adams, D. J. (2015). Novel mechanism of voltage-gated N-type (Cav2.2) calcium channel inhibition revealed through α-conotoxin Vc1.1 activation of the GABA(B) receptor. The Journal of pharmacology and experimental therapeutics, 353(2), 347–356.

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. CNSB004 (this compound) causes antihyperalgesia without side effects when given intravenously: a comparison with ziconotide in a rat model of diabetic neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 6. Separate binding and functional sites for omega-conotoxin and nitrendipine suggest two types of calcium channels in bovine chromaffin cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Intrathecal ziconotide for neuropathic pain: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Intravenous injection of this compound, an omega conotoxin: synergistic antihyperalgesic effects with morphine in a rat model of bone cancer pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The novel N-type calcium channel blocker, AM336, produces potent dose-dependent antinociception after intrathecal dosing in rats and inhibits substance P release in rat spinal cord slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

Leconotide's structure-activity relationship in CaV2.2 inhibition

An In-depth Technical Guide to the Structure-Activity Relationship of Leconotide in CaV2.2 Inhibition

Authored by a Senior Application Scientist

This guide provides a comprehensive exploration of the structure-activity relationship (SAR) of this compound, a potent and selective N-type (CaV2.2) voltage-gated calcium channel blocker. We will delve into the molecular intricacies that govern its inhibitory activity, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Critical Role of CaV2.2 in Nociception and the Therapeutic Potential of this compound